molecular formula C25H26N2O4 B6036798 1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide

1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide

Cat. No.: B6036798
M. Wt: 418.5 g/mol
InChI Key: XGXDAYNRKJJVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a methoxyfuran ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyfuran Ring: This can be achieved through the methoxylation of a furan derivative under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or dihaloalkanes.

    Coupling Reactions: The methoxyfuran and piperidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyfuran ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyfuran ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methoxyfuran-2-carbonyl)-N-[3-(4-methylphenyl)phenyl]piperidine-3-carboxamide: Similar structure with a different position of the methyl group on the phenyl ring.

    1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-chlorophenyl)phenyl]piperidine-3-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-6-3-7-18(14-17)19-8-4-10-21(15-19)26-24(28)20-9-5-13-27(16-20)25(29)22-11-12-23(30-2)31-22/h3-4,6-8,10-12,14-15,20H,5,9,13,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXDAYNRKJJVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)C4=CC=C(O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.